molecular formula C13H9ClF3N5 B2499580 3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 303150-53-0

3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2499580
CAS No.: 303150-53-0
M. Wt: 327.7
InChI Key: FVUSMKQDFGFOKV-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, a chloro group, and an imidazole ring that is further substituted with a methyl group and a pyrazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of pyridine with an appropriate halide under palladium catalysis

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, with modifications at different positions on the pyridine and imidazole rings.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antileishmanial and antimalarial properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of parasitic infections.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-Chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]pyridine

  • 3-Chloro-2-(2-methyl-4-pyrazol-5-yl)imidazol-1-yl)pyridine

  • 3-Chloro-2-(2-methyl-4-(1H-pyrazol-5-yl)imidazol-1-yl)pyridine

Uniqueness: This compound is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties compared to similar compounds without this group. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)imidazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5/c1-7-20-11(10-2-3-19-21-10)6-22(7)12-9(14)4-8(5-18-12)13(15,16)17/h2-6H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUSMKQDFGFOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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